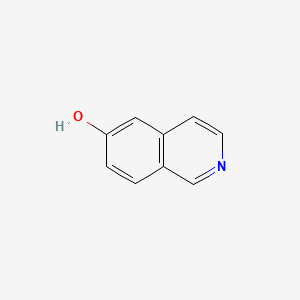

Isoquinolin-6-ol

Description

Significance of the Isoquinoline (B145761) Core Structure in Chemical and Biological Sciences

The isoquinoline framework is a privileged structure in medicinal chemistry, serving as a template for drug discovery. nih.gov Isoquinoline and its derivatives are integral to various fields, from pharmaceutical synthesis to the development of new materials. amerigoscientific.com These frameworks exhibit a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov The unique chemical properties of the isoquinoline core, such as its basicity and ability to form complexes with metal ions, also make it valuable in organic synthesis and analytical chemistry. amerigoscientific.comchemimpex.com

Historical Context of Isoquinoline Alkaloid Research

The study of isoquinoline alkaloids has a long history, dating back to the isolation of morphine from the opium poppy in the early 19th century. nih.govrsc.org This discovery spurred extensive research into this class of compounds, leading to the identification of numerous other isoquinoline alkaloids from natural sources. nih.gov Over the past two centuries, thousands of publications have documented the chemical structures and biological properties of these compounds, reflecting the intensity and importance of this research area. nih.govrsc.org

Overview of Research Focus on Isoquinolin-6-ol within the Broader Isoquinoline Field

Within the extensive field of isoquinoline research, this compound has emerged as a compound of particular interest. It is recognized for its versatile structure and functional properties, making it valuable in pharmaceuticals, agrochemicals, and organic synthesis. chemimpex.com Researchers have explored its use as a scaffold in the synthesis of novel therapeutic agents, particularly for neurological disorders and as a precursor for anticancer drugs. chemimpex.com Additionally, its utility as a building block in organic chemistry allows for the creation of more complex molecules. chemimpex.com

Compound Profile: this compound

| Property | Value |

| CAS Number | 7651-82-3 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Grey to yellow solid |

| Melting Point | 220°C |

| Boiling Point | 332.1°C (predicted) |

| Solubility in Water | 0.362 mg/mL (25°C) |

| InChI Key | GPVPDRHTRGTSIH-UHFFFAOYSA-N |

Sources: chemimpex.comchemsrc.comchemnet.com

Synthesis and Characterization

Established Synthetic Routes

Several methods for the synthesis of this compound have been established. One common approach involves the demethylation of 6-methoxyisoquinoline (B27300). For instance, heating a mixture of 6-methoxyisoquinoline with pyridine (B92270) hydrochloride is a documented procedure. Other strategies include the Pictet-Spengler reaction, which is a fundamental method for synthesizing tetrahydroisoquinolines that can be further modified. The Bischler-Napieralski reaction is another key method, involving the cyclodehydration of an acylated β-phenylethylamine. wikipedia.org

Spectroscopic and Crystallographic Data

The spectroscopic properties of this compound have been characterized to confirm its structure.

¹H NMR (DMSO-d₆) : δ 7.09 (s, 1H), 7.19 (dd, J = 9, 2 Hz, 1H), 7.56 (d, J = 6 Hz, 1H), 7.94 (d, J = 9 Hz, 1H), 8.29 (d, J = 6 Hz, 1H), 9.05 (s, 1H), 10.36 (s, 1H, -OH).

Infrared (IR) Spectroscopy : Key absorption bands are observed for the O–H stretch (~3200–3600 cm⁻¹), aromatic C=C stretches (~1500–1600 cm⁻¹), and C–N stretch (~1350–1400 cm⁻¹).

UV-Vis Spectroscopy : The compound shows absorption maxima in the 270–300 nm range.

Limited crystallographic data is available for this compound itself. However, the crystal structure of related compounds, such as N-(quinolin-6-yl)hydroxylamine and 2-hydroxyisoquinoline-1,3-dione, provide insights into the planarity of the isoquinoline core and the potential for hydrogen bonding.

Chemical Properties and Reactivity

Acid-Base Properties

As an analog of pyridine, isoquinoline is a weak base, with a pKa of 5.14. wikipedia.org The hydroxyl group at the 6-position of this compound can also act as a weak acid. The basicity of the nitrogen atom is influenced by the electron-withdrawing effect of the fused benzene (B151609) ring. amerigoscientific.com

Key Chemical Reactions

The hydroxyl group and the nitrogen atom in the isoquinoline ring are the primary sites of reactivity. The hydroxyl group can undergo etherification and esterification reactions. The nitrogen atom can be protonated by strong acids to form salts. wikipedia.org this compound also serves as a precursor in the synthesis of more complex derivatives, such as those with substitutions at various positions on the ring system.

Applications in Academic Research

Role as a Building Block in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. chemimpex.com Its structure allows for the introduction of various functional groups, facilitating the construction of complex organic molecules. chemimpex.com It has been used as a starting material for the synthesis of substituted tetrahydroisoquinolines, which are important scaffolds for therapeutic agents.

Use in Medicinal Chemistry Research

The isoquinoline scaffold is of significant interest in medicinal chemistry, and this compound is a valuable building block for developing new drugs. nih.govchemimpex.com Its derivatives have been investigated for a range of therapeutic applications.

As a Scaffold for Novel Therapeutic Agents

Derivatives of this compound have been explored for their potential as anticancer and anti-inflammatory agents. The core structure is also utilized in the development of drugs targeting neurological disorders. chemimpex.com For example, it has been used in the preparation of compounds that act as protease inhibitors and Wnt signaling pathway inhibitors. chemicalbook.com

In the Development of Molecular Probes and Imaging Agents

The unique chemical structure of 6-hydroxyisoquinoline allows for its use in creating fluorescent probes for biological imaging. chemimpex.com These probes can enhance the visualization of cellular processes. chemimpex.com For instance, a derivative, 1-(1H-1,3-Benzodiazol-2-yl)this compound, acts as a fluorescent ligand for studying A₁AR dynamics.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVPDRHTRGTSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997883, DTXSID70901676 | |

| Record name | Isoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_812 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-82-3 | |

| Record name | 6-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Isoquinolin 6 Ol and Derivatives

Established Synthetic Routes to Isoquinolin-6-ol

The synthesis of the this compound core can be achieved through several established methods, primarily involving the construction of the isoquinoline (B145761) ring system followed by or incorporating the introduction of the hydroxyl group.

Cyclization Reactions for Isoquinoline Ring Formation

Classic intramolecular cyclization reactions are fundamental to forming the isoquinoline skeleton. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent methods. wikipedia.orgjk-sci.comnih.gov

The Bischler-Napieralski reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.orgjk-sci.com This reaction is a cornerstone for producing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to yield the aromatic isoquinoline ring. nrochemistry.com The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comorganic-chemistry.org The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the reaction's facility. jk-sci.comnrochemistry.com For instance, the cyclization of N-(5-benzyloxy-3,4-dimethoxyphenethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamide using this method yields a mixture of dihydroisoquinolines, which, after further steps, can be separated into 6-hydroxy and 8-hydroxy tetrahydroisoquinoline derivatives. jst.go.jp

The Pomeranz-Fritsch reaction provides another route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This method, first reported in 1893, involves condensing benzaldehyde (B42025) or its derivatives with a 2,2-dialkoxyethylamine, followed by ring closure in the presence of a strong acid like sulfuric acid. thermofisher.comwikipedia.org Modifications, such as the Schlittler-Müller variation using a benzylamine (B48309) and glyoxal (B1671930) semiacetal, have expanded the reaction's scope. nih.gov The Bobbitt modification, which includes a hydrogenation step, leads to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.com

The Pictet-Spengler reaction is another key strategy, particularly for synthesizing tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. This approach was utilized to synthesize C-4 substituted 1,2,3,4-tetrahydrothis compound (B104784) scaffolds, starting from 2-(3-methoxyphenyl)ethan-1-amine. arkat-usa.org

| Reaction Name | Description | Key Reagents | Product Type |

| Bischler-Napieralski | Intramolecular cyclization of β-arylethylamides. wikipedia.org | POCl₃, P₂O₅ organic-chemistry.org | 3,4-Dihydroisoquinolines nrochemistry.com |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of benzalaminoacetals. wikipedia.org | H₂SO₄, Lewis Acids wikipedia.org | Isoquinolines thermofisher.com |

| Pictet-Spengler | Condensation and cyclization of a β-arylethylamine with an aldehyde/ketone. arkat-usa.org | Acid catalyst | Tetrahydroisoquinolines arkat-usa.org |

Selective Hydroxylation Approaches

Selective hydroxylation is a direct strategy for synthesizing this compound from a pre-existing isoquinoline core or its precursors. This can be achieved through several chemical maneuvers.

One common method is the demethylation of a corresponding methoxy-substituted isoquinoline. For example, this compound can be prepared by heating 6-methoxy-isoquinoline with pyridine (B92270) hydrochloride in a sealed tube. This process cleaves the methyl ether to reveal the free hydroxyl group.

Another approach involves the chemical or catalytic transformation of an isoquinolinone. Isoquinolinone intermediates that have a keto group at the 6-position can be converted to this compound. This transformation is typically accomplished via reduction using catalytic hydrogenation or other chemical reducing agents. These methods are advantageous as they provide a direct conversion route, with reported yields ranging from 60-85%.

| Method | Starting Material | Reagents/Conditions | Advantages |

| Demethylation | 6-Methoxy-isoquinoline | Pyridine hydrochloride, heat | Direct conversion from readily available precursors |

| Reduction of Isoquinolinone | 6-Oxoisoquinolinone | Catalytic hydrogenation, chemical reducing agents | Direct conversion, relatively simple procedure |

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic organic chemistry has introduced sophisticated metal-catalyzed reactions that offer high efficiency and atom economy for the synthesis of complex isoquinoline derivatives.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly using palladium and rhodium, has become a powerful tool for constructing functionalized isoquinoline skeletons through C-H activation, cross-coupling, and cascade reactions. nih.govrsc.org

Palladium catalysts are exceptionally versatile for synthesizing isoquinoline derivatives. These methods include C-H activation/annulation, reductive cyclization, and cross-coupling reactions. nih.govmdpi.com

A notable strategy is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This reaction proceeds with high regioselectivity to afford 3,4-substituted hydroisoquinolones in good yields. mdpi.com The use of a Pd(CH₃CN)₂Cl₂ catalyst in toluene (B28343) at 85 °C facilitates this transformation. mdpi.com

Another innovative method is the palladium-catalyzed reductive cyclization of an oxazolidine (B1195125) intermediate, which upon treatment with acid, undergoes ring cleavage and aromatization to yield a 4-substituted isoquinoline derivative. nih.gov This protocol has been applied to construct complex polycyclic natural product analogues. nih.gov

Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been effectively used to synthesize 8-arylisoquinoline derivatives, which are structural analogues. sci-hub.se This approach starts from a common intermediate like 8-bromotetrahydroisoquinolin-4-one and couples it with various arylboronic acids to generate a library of substituted isoquinolines in good yields. sci-hub.se

| Palladium-Catalyzed Method | Substrates | Catalyst System | Product | Key Features |

| C-H Activation/Annulation | N-methoxy benzamides, 2,3-allenoic acid esters mdpi.com | Pd(CH₃CN)₂Cl₂ mdpi.com | 3,4-Substituted hydroisoquinolones mdpi.com | High regioselectivity, good yields mdpi.com |

| Reductive Cyclization | Oxazolidine derivatives nih.gov | Palladium catalyst | 4-Substituted isoquinolines nih.gov | Access to complex scaffolds nih.gov |

| Suzuki Cross-Coupling | 8-Bromoisoquinoline precursors, arylboronic acids sci-hub.se | Palladium catalyst | 8-Arylisoquinoline derivatives sci-hub.se | High functional group tolerance |

Rhodium(III) catalysis has emerged as a particularly powerful strategy for the synthesis of isoquinolines via chelation-assisted C-H activation. rsc.orgrsc.orgacs.org These reactions are known for their high efficiency and atom economy. rsc.org

One novel approach involves the Rh(III)-catalyzed cascade C-H activation and cyclization of benzimidates with allyl carbonates. rsc.orgrsc.org This method acts as a versatile and rapid process for accessing isoquinoline derivatives, liberating H₂ gas as the only byproduct. rsc.orgrsc.org The reaction proceeds efficiently, often within an hour. rsc.org

Another elegant strategy is the Rh(III)-catalyzed reaction between oximes and diazo compounds. organic-chemistry.org This process involves a sequence of C-H activation, cyclization, and condensation, providing multisubstituted isoquinolines under mild conditions without the need for external oxidants. organic-chemistry.org

Furthermore, a three-component reaction of N-methoxybenzamide, an α-diazoester, and an alkyne, catalyzed by a single Rh(III) catalyst, has been developed. nih.gov This relay catalysis proceeds through successive O-alkylation and C-H activation processes to furnish isoquinoline derivatives. nih.gov Hydroxyl-substituted benzaldimines can also react with alkynes in a Rh(III)-catalyzed C-H activation and annulation to yield novel mesoionic isoquinoline derivatives. nih.gov

| Rhodium(III)-Catalyzed Method | Substrates | Key Features |

| Cascade C-H Activation/Cyclization | Benzimidates, Allyl carbonates rsc.orgrsc.org | Rapid (often <1 h), liberates H₂ gas rsc.orgrsc.org |

| C-H Activation/Annulation | Oximes, Diazo compounds organic-chemistry.org | No external oxidant required, mild conditions organic-chemistry.org |

| Three-Component Relay Catalysis | N-methoxybenzamide, α-diazoester, alkyne nih.gov | One-pot synthesis via successive O-alkylation and C-H activation nih.gov |

| C-H Activation/Annulation | Hydroxyl-substituted benzaldimines, alkynes nih.gov | Forms novel mesoionic isoquinoline derivatives nih.gov |

Gold Catalysis in Isoquinoline Derivatives Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. beilstein-journals.orgchemistryviews.org While direct gold-catalyzed synthesis of this compound is not widely reported, the methodologies developed for isoquinoline and related heterocycles highlight the potential of this approach for accessing its derivatives. Gold(I) and gold(III) complexes are particularly effective in activating alkynes and allenes toward nucleophilic attack, facilitating cyclization reactions. clockss.org

One common strategy involves the intramolecular hydroamination or cycloisomerization of alkyne-tethered precursors. For instance, gold(I)-catalyzed hydroamination of (2-alkynyl)benzyl carbamates has been shown to produce isoquinoline derivatives through a 6-endo-dig cyclization. nih.gov This methodology could be adapted to synthesize 6-hydroxyisoquinoline derivatives by using appropriately substituted starting materials.

Furthermore, gold-catalyzed domino cyclizations have been developed to create polyaromatic heterocycles. beilstein-journals.org These reactions often proceed through the formation of new carbon-carbon and carbon-heteroatom bonds in a single pot. For example, the cyclization of enol ethers with tethered alkynes can lead to various substituted heterocycles, with the regioselectivity often controlled by the choice of gold catalyst and its ligands. beilstein-journals.org The synthesis of highly substituted carbazoles through gold-catalyzed cyclization of alkynols bearing an indol-3-yl group showcases the ability of gold catalysts to orchestrate complex transformations. chemistryviews.org Such strategies could be envisioned for the construction of complex this compound derivatives.

Table 1: Examples of Gold-Catalyzed Synthesis of Isoquinoline-Related Heterocycles

| Starting Material Type | Catalyst System | Product Type | Key Transformation | Reference |

| (2-Alkynyl)benzyl carbamates | Gold(I) complexes | Isoquinoline derivatives | 6-endo-dig hydroamination | nih.gov |

| Enol ether with tethered alkyne | [IPrAuNCMe][SbF6] | Substituted polyaromatic heterocycles | 5-exo-dig carbocyclization cascade | beilstein-journals.org |

| Alkynols with indol-3-yl group | Gold(I) or Gold(III) complexes | Highly substituted carbazoles | Regiodivergent cyclization | chemistryviews.org |

Radical-Mediated Functionalization

Radical reactions offer a powerful and complementary approach to traditional ionic reactions for the functionalization of heterocyclic compounds. Recent advances in photoredox catalysis have enabled the generation of radicals under mild conditions, opening new avenues for C-H functionalization. While specific studies on the radical-mediated functionalization of this compound are limited, the reactivity of the general isoquinoline scaffold provides valuable insights.

The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, can be adapted for isoquinoline derivatives. For instance, the functionalization of isoquinoline can be achieved using alkyl radicals generated from various precursors. smolecule.com A dual catalytic approach using a photocatalyst and a co-catalyst can facilitate the adamantylation of azoles. smolecule.com

Photocatalyzed reduction of N-(acyloxy)phthalimides is another method to generate alkyl radicals for the functionalization of N-heterocycles. smolecule.com This approach has been used for the cyclopentenylation of 2-chloroquinoxaline. Furthermore, alkyl radicals can be generated from simple hydrocarbons via a hydrogen atom transfer (HAT) reaction, as demonstrated in the functionalization of isoquinoline with a radical derived from adamantane. smolecule.com These methods could potentially be applied to this compound, likely requiring protection of the phenolic hydroxyl group to prevent undesired side reactions.

Table 2: Radical-Mediated Functionalization of Isoquinoline and Related Heterocycles

| Reaction Type | Radical Source | Catalyst/Conditions | Product Type | Reference |

| Adamantylation | Adamantane carboxylic acid | Acr+Mes, [Co(dmgH)(dmgH2)Cl2] | C2-Adamantylated azoles | smolecule.com |

| Cyclopentenylation | N-(Acyloxy)phthalimide | Ir(III) complex | Functionalized 2-chloroquinoxaline | smolecule.com |

| Alkylation via HAT | Simple hydrocarbons | Ru(II) complex, PFBI-OH | Functionalized isoquinoline | smolecule.com |

Electrophilic and Nucleophilic Substitution Strategies

The reactivity of this compound in substitution reactions is governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating hydroxyl group on the benzene (B151609) ring.

Electrophilic Substitution: The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (C-5 and C-7) and para (no available position) to the hydroxyl group are activated. However, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it is protonated. researchgate.net Therefore, electrophilic substitution is expected to occur on the benzene ring, primarily at the C-5 and C-7 positions. The 5-hydroxy isomer of isoquinoline is known to be more reactive in electrophilic substitutions than the 6-hydroxy isomer due to better resonance stabilization of the intermediates.

Nucleophilic Substitution: The pyridine part of the isoquinoline ring is electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic substitution on the unsubstituted isoquinoline ring occurs preferentially at the C-1 position. quora.com For this compound, nucleophilic displacement of the hydroxyl group itself is not a typical reaction. However, the hydroxyl group can be converted into a better leaving group, or other positions on the ring can be functionalized for nucleophilic attack. A notable example is the Bucherer reaction, where this compound is converted to isoquinolin-6-amine in high yield by heating with ammonium (B1175870) sulfite. thieme-connect.de

Table 3: Substitution Reactions of this compound and Related Compounds

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type | Reference |

| Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃) | C-5, C-7 (predicted) | 5- or 7-substituted this compound | |

| Nucleophilic Substitution (Bucherer Reaction) | NH₄OH, SO₂ | C-6 | Isoquinolin-6-amine | thieme-connect.de |

| Nucleophilic Substitution (general) | Nucleophiles | C-1 | 1-substituted isoquinoline |

Oxidative and Reductive Transformations of the Isoquinoline System

Oxidative and reductive transformations are key strategies for manipulating the isoquinoline core, particularly for the interconversion between isoquinolines and their tetrahydroisoquinoline derivatives.

The aromatization of 1,2,3,4-tetrahydroisoquinolines to their corresponding isoquinolines is a common and crucial transformation. Various oxidizing agents can be employed for this dehydrogenation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly efficient and widely used reagent for the aromatization of tetrahydroisoquinolines, including those bearing hydroxyl groups. nih.gov The reaction is often carried out under mild conditions and provides good yields of the aromatic product. mdpi.comnih.gov A plausible mechanism for DDQ-promoted oxidation involves a single electron transfer from the tetrahydroisoquinoline to DDQ, followed by hydrogen atom abstraction to form an iminium ion intermediate, which then leads to the aromatic product. mdpi.comnih.gov

Other oxidizing agents such as manganese dioxide (MnO₂) have also been used for the oxidation of tetrahydroisoquinolines. nih.gov The choice of oxidant can sometimes influence the reaction outcome and yield. For N-acyl or N-sulfonyl protected tetrahydroisoquinolines, DDQ has been shown to be particularly effective in generating the corresponding N-acyl/sulfonyl iminium ions, which can then be trapped by nucleophiles or undergo elimination to form the isoquinoline. mdpi.comfrontiersin.orgnih.gov

Table 4: Oxidative Aromatization of Tetrahydroisoquinolinols

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

| Tetrahydroisoquinoline | DDQ | Mild, various solvents | Isoquinoline | nih.govmdpi.com |

| Tetrahydroisoquinoline | MnO₂ | Various | Isoquinoline | nih.gov |

| N-Acyl/Sulfonyl-THIQ | DDQ | Mild, CH₂Cl₂ | N-Acyl/Sulfonyl-isoquinolinium ion / Isoquinoline | mdpi.comfrontiersin.org |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives, particularly those with a stereocenter at the C-1 position of the tetrahydroisoquinoline core, is of great importance as these structures are found in many natural alkaloids. semanticscholar.orgrsc.org The main strategies involve asymmetric versions of classic isoquinoline syntheses, such as the Pictet-Spengler and Bischler-Napieralski reactions, often employing chiral auxiliaries or catalysts.

The Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, is a powerful method for constructing the tetrahydroisoquinoline skeleton. semanticscholar.orgmdpi.com Asymmetric variants of this reaction have been developed using chiral auxiliaries, chiral Brønsted acids, or enzymes. mdpi.comtandfonline.comtandfonline.comresearchgate.net For example, norcoclaurine synthase (NCS) catalyzes the stereoselective Pictet-Spengler reaction to produce optically active 1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. tandfonline.comtandfonline.com This enzymatic approach offers a green and efficient alternative to chemical methods.

The Bischler-Napieralski reaction, which proceeds through the cyclization of a β-phenylethylamide, typically yields a 3,4-dihydroisoquinoline (B110456) that can be subsequently reduced to a tetrahydroisoquinoline. semanticscholar.orgorganic-chemistry.org Asymmetric reduction of the intermediate imine is a common strategy to introduce stereoselectivity. semanticscholar.org Additionally, intramolecular 1,3-chirality transfer reactions of chiral amino alcohols have been developed to construct chiral 1-substituted tetrahydroisoquinolines with high stereocontrol. acs.org

Table 5: Stereoselective Synthesis of Tetrahydroisoquinoline Derivatives

| Method | Key Features | Product Type | Stereoselectivity | Reference |

| Enzymatic Pictet-Spengler | Norcoclaurine synthase (NCS) catalyst | 1-Substituted-6,7-dihydroxy-THIQs | High ee (e.g., 95-98%) | tandfonline.comtandfonline.com |

| Asymmetric Bischler-Napieralski | Asymmetric reduction of dihydroisoquinoline intermediate | 1-Substituted-THIQs | Varies with reducing agent/catalyst | semanticscholar.org |

| Intramolecular 1,3-Chirality Transfer | Bi(OTf)₃-catalyzed cyclization of chiral amino alcohols | Chiral 1-substituted-THIQs | High (e.g., 98:2 dr) | acs.org |

Derivatization Strategies for this compound

The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the modulation of the compound's physicochemical and biological properties. Common derivatization strategies include O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis, typically by treating the phenoxide with an alkyl halide. thieme-connect.de For example, this compound can be reacted with butyl iodide in the presence of a base like potassium hydroxide (B78521) to yield 6-butoxyisoquinoline. thieme-connect.de Benzyl (B1604629) ethers can also be prepared using benzyl bromide and a stronger base like sodium hydride. thieme-connect.de It is important to note that under certain conditions, such as the Mitsunobu reaction, competition between N-alkylation and O-alkylation can occur in related quinolinol and isoquinolinol systems. researchgate.net

O-Acylation: Ester derivatives of this compound can be readily prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base. This is a standard transformation for phenolic compounds and provides a means to introduce a wide variety of functional groups. smolecule.com

These derivatization reactions are crucial for structure-activity relationship (SAR) studies and for the development of prodrugs or compounds with improved pharmacokinetic profiles.

Table 6: Derivatization of the Hydroxyl Group of this compound

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| O-Butylation | Butyl iodide, KOH | Reflux in BuOH | 6-Butoxyisoquinoline | thieme-connect.de |

| O-Benzylation | Benzyl bromide, NaH | DMF, 0-5 °C | 6-(Benzyloxy)isoquinoline | thieme-connect.de |

| O-Acylation | Acyl chlorides/anhydrides, base | Standard conditions | 6-Acyloxyisoquinoline | smolecule.com |

Modification of the Hydroxyl Group

O-Alkylation

O-alkylation of this compound introduces an alkyl or aryl group to the oxygen atom, forming an ether linkage. This reaction is typically achieved by treating this compound with an alkyl halide in the presence of a base. For instance, the reaction of this compound with butyl iodide in the presence of potassium hydroxide in refluxing butanol results in the formation of 6-butoxyisoquinoline. thieme-connect.de Similarly, benzylation of the hydroxyl group can be accomplished using benzyl bromide and sodium hydride in dimethylformamide (DMF) at low temperatures, yielding 6-(benzyloxy)isoquinoline. thieme-connect.de

Another important transformation is the demethylation of 6-methoxyisoquinoline (B27300) to produce this compound. This is often accomplished by heating a mixture of 6-methoxyisoquinoline with pyridine hydrochloride in a sealed tube.

The introduction of different alkyl or aryl groups can modulate the lipophilicity and steric bulk of the resulting ether derivatives, which can be crucial for their biological activity.

O-Acylation

Esterification of the hydroxyl group is another key modification. This reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine. These ester derivatives can serve as prodrugs or as intermediates for further synthetic transformations.

Table 1: Examples of O-Alkylation of this compound

| Reactant | Reagents and Conditions | Product | Yield (%) |

| This compound | BuI, KOH, BuOH, reflux | 6-Butoxyisoquinoline | 37 |

| This compound | BnBr, NaH, DMF, 0-5 °C | 6-(Benzyloxy)isoquinoline | 80 |

| 6-Methoxyisoquinoline | Pyridine hydrochloride, 160°C | This compound | 27 |

Functionalization of the Isoquinoline Ring System

The isoquinoline ring system itself is amenable to various functionalization reactions, primarily through electrophilic and nucleophilic substitution. arsdcollege.ac.insmolecule.com The presence of the hydroxyl group can influence the regioselectivity of these reactions.

Electrophilic Substitution

In isoquinoline, electrophilic substitution reactions generally occur on the benzene ring portion of the molecule, as the pyridine ring is deactivated by the electronegative nitrogen atom. arsdcollege.ac.inmlsu.ac.in The preferred positions for electrophilic attack are C5 and C8. arsdcollege.ac.inyoutube.comscribd.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of isoquinoline with nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. mlsu.ac.in

The hydroxyl group at the C6 position is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, for this compound, electrophilic substitution is expected to be facilitated at the C5 and C7 positions.

Nucleophilic Substitution

Nucleophilic substitution reactions on the isoquinoline ring typically occur at the C1 position. arsdcollege.ac.inboyer-research.com A classic example is the Chichibabin reaction, where isoquinoline is heated with sodamide to produce 1-aminoisoquinoline. arsdcollege.ac.in The presence of a good leaving group, such as a halogen, at the C1 position facilitates nucleophilic substitution by various nucleophiles.

Halogenation

Direct halogenation of the isoquinoline ring can be challenging and may lead to a mixture of products. researchgate.net However, specific reagents and conditions can achieve regioselective halogenation. For instance, bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) can selectively yield 5-bromoisoquinoline. researchgate.net The introduction of a halogen atom provides a versatile handle for further cross-coupling reactions to introduce a wide range of substituents.

Table 2: Regioselectivity of Substitution Reactions on the Isoquinoline Ring

| Reaction Type | Position(s) of Attack | General Outcome |

| Electrophilic Substitution | C5 and C8 | Introduction of electrophiles like -NO2, -SO3H, -Br |

| Nucleophilic Substitution | C1 | Introduction of nucleophiles like -NH2, alkyl groups |

Formation of Complex Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the isoquinoline nitrogen and adjacent carbon atoms, leading to the construction of new rings.

Cycloaddition Reactions

One notable example is the [2 + 3] cycloaddition reaction of 3,4-dihydroisoquinoline derivatives with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com This reaction leads to the formation of tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) structures. mdpi.com While this specific example starts from a dihydroisoquinoline, the underlying principle of using the isoquinoline framework as a scaffold for cycloadditions is a powerful strategy for building molecular complexity.

Intramolecular Cyclization

Intramolecular cyclization reactions are also employed to create fused systems. For example, the Bischler-Napieralski reaction and the Pictet-Spengler reaction are classic methods for synthesizing dihydro- and tetrahydroisoquinolines, respectively, which can then be aromatized or further functionalized. wikipedia.orgresearchgate.netrsc.org These reactions involve the cyclization of a β-phenylethylamine derivative. wikipedia.org By starting with appropriately substituted precursors containing a hydroxyl group, these methods can be adapted to produce fused systems incorporating the this compound moiety.

More contemporary methods involve the synthesis of fused systems like pyrazolo[5,1-a]isoquinolines through tandem reactions. For instance, the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones can proceed via a [3 + 2]-cycloaddition, followed by detosylation and oxidative aromatization to yield the fused heterocyclic product. mdpi.com

The synthesis of imidazo[2,1-a]isoquinolines represents another important class of fused heterocycles. researchgate.netontosight.ai These can be prepared through various strategies, including the reaction of 2-arylbenzimidazoles with carboxylic acids catalyzed by silver, leading to a radical cyclization process. researchgate.net

These synthetic strategies highlight the versatility of the this compound scaffold in constructing diverse and complex heterocyclic architectures, which are of significant interest in the development of new therapeutic agents and functional materials.

Biosynthetic Pathways and Natural Product Research of Isoquinoline Alkaloids

Elucidation of Biosynthetic Precursors to Isoquinoline (B145761) Alkaloids

The biosynthetic journey to the complex structures of isoquinoline alkaloids begins with the amino acid L-tyrosine. frontiersin.orgegpat.com Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govgenome.jp This initial phase involves decarboxylation, ortho-hydroxylation, and deamination of tyrosine. biocyclopedia.com

The condensation of dopamine and 4-hydroxyphenylacetaldehyde is a critical step catalyzed by norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the central precursor for the vast majority of benzylisoquinoline alkaloids. nih.gov (S)-norcoclaurine then undergoes further modifications, including methylation and hydroxylation, to form (S)-reticuline. This compound is a pivotal branch-point intermediate, leading to the biosynthesis of a wide array of isoquinoline alkaloid subclasses. frontiersin.orgnih.gov

Interestingly, while tyrosine is the primary precursor, research has also demonstrated that in some microorganisms, such as Streptomyces albus Del14, the isoquinoline scaffold can be derived from tryptophan. acs.org This highlights the metabolic diversity and alternative pathways that exist in nature for the production of these alkaloids.

The core biosynthetic pathway can be summarized in the following table:

| Precursor | Intermediate(s) | Key Enzyme(s) | Product |

|---|---|---|---|

| L-Tyrosine | Dopamine, 4-hydroxyphenylacetaldehyde | Tyrosine/DOPA decarboxylase (TYDC) | (S)-Norcoclaurine |

Isolation and Characterization of Isoquinolin-6-ol and Related Alkaloids from Natural Sources

The isolation and structural elucidation of isoquinoline alkaloids from natural sources have been a cornerstone of natural product chemistry, revealing a rich diversity of chemical structures.

A vast number of isoquinoline alkaloids have been isolated from various plant species. rsc.org For instance, the opium poppy (Papaver somniferum) is a well-known source of numerous isoquinoline alkaloids, including morphine, codeine, papaverine, and noscapine (B1679977). wikipedia.orgnih.gov Other plant families rich in these compounds include Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. wikipedia.orgrsc.org

Simple isoquinoline alkaloids have been isolated from genera such as Papaver, Corydalis, and Thalictrum. rsc.org For example, a new simple isoquinoline alkaloid, mucroniferanine M, was isolated from Corydalis mucronifera. rsc.org Benzylisoquinoline alkaloids are frequently found in plants of the Lauraceae family, such as Ocotea and Cryptocarya species. rsc.org

The following table provides examples of plant-derived isoquinoline alkaloids and their sources:

| Alkaloid Class | Example Compound | Plant Source |

|---|---|---|

| Simple Isoquinoline | Mucroniferanine M | Corydalis mucronifera |

| Benzylisoquinoline | (1R,1'R)-dauricisoline H | Menispermum dauricum |

| Spirobenzylisoquinoline | Groupyanhusanine A | Corydalis yanhusuo |

| Protoberberine | Berberine (B55584), Palmatine | Coptis chinensis, Phellodendron amurense frontiersin.orgalfa-chemistry.com |

The marine environment has also proven to be a rich source of novel isoquinoline alkaloids, often with unique structural features. nih.gov These compounds have been isolated from various marine organisms, including sponges and tunicates. jst.go.jp

A significant class of marine-derived isoquinoline compounds are the 1,2,3,4-tetrahydroisoquinoline-quinones (THIQs). nih.gov Renieramycins and ecteinascidins are prominent examples of such compounds, isolated from marine sponges and tunicates, respectively. nih.govjst.go.jp For instance, renieramycin H, a dimeric THIQ natural product, was isolated from the sponge Haliclona cribricutus. jst.go.jp The tunicate Ecteinascidia turbinata is the source of the potent antitumor compound ecteinascidin 743 (trabectedin). jst.go.jp

The following table highlights some marine-derived isoquinoline alkaloids and their sources:

| Compound | Source Organism |

|---|---|

| Renieramycin H | Haliclona cribricutus (Sponge) jst.go.jp |

| Ecteinascidin 743 | Ecteinascidia turbinata (Tunicate) jst.go.jp |

| 4,8-quinolinediol | Cephalopod ink |

Plant-Derived Isoquinoline Alkaloids

Enzymatic Pathways in Isoquinoline Biosynthesis

The biosynthesis of isoquinoline alkaloids is orchestrated by a series of specific enzymes that catalyze each step of the pathway. frontiersin.org The elucidation of these enzymatic pathways has been advanced through techniques like gene sequencing, transcriptomics, and proteomics. rsc.org

Key enzymes involved in the core pathway include:

Tyrosine/DOPA Decarboxylase (TYDC): This enzyme catalyzes the conversion of tyrosine and L-DOPA to their corresponding amines, tyramine (B21549) and dopamine, respectively. nih.gov

Norcoclaurine Synthase (NCS): This enzyme is responsible for the pivotal condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. nih.gov

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): A series of methyltransferases, such as norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT), are crucial for the stepwise methylation of the isoquinoline core to produce (S)-reticuline. mdpi.com

Cytochrome P450 Monooxygenases: This large family of enzymes is involved in various hydroxylation and ring-forming reactions. For example, CYP80B1 catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine. biocyclopedia.com The CYP719 family of enzymes is unique to benzylisoquinoline alkaloid biosynthesis and is involved in reactions like methylenedioxy bridge formation. nih.gov

Berberine Bridge Enzyme (BBE): This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the methylene (B1212753) bridge of (S)-scoulerine, a key step in the biosynthesis of protoberberine and benzophenanthridine alkaloids. frontiersin.orgontosight.ai

The understanding of these enzymatic pathways has opened up possibilities for metabolic engineering and synthetic biology approaches to produce specific isoquinoline alkaloids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov

Pharmacological Activities and Biological Mechanisms of Isoquinolin 6 Ol Derivatives

Anti-Inflammatory Potential and Pathway Modulation

Isoquinolin-6-ol derivatives have demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.govresearchgate.netsemanticscholar.org

One area of investigation has focused on the nuclear factor kappa-B (NF-κB) pathway, a critical regulator of pro-inflammatory gene transcription. nih.gov A novel isoquinoline (B145761) derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov Similarly, another isoquinoline-1-carboxamide (B73039) derivative, HSR1101, suppressed the production of these pro-inflammatory mediators in LPS-treated microglial cells. mdpi.com This compound also uniquely reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. mdpi.com

The anti-inflammatory effects of these derivatives are also mediated through the inhibition of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB. mdpi.com HSR1101 was shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.com The use of specific MAPK inhibitors confirmed that these kinases are upstream of NF-κB signaling, indicating that the anti-inflammatory and anti-migratory effects of HSR1101 are mediated through the MAPKs/NF-κB pathway. mdpi.com

Furthermore, the isoquinoline alkaloid Litcubanine A (LA), isolated from Litsea cubeba, has been shown to suppress LPS-induced activation of inflammatory macrophages by modulating the NF-κB pathway, leading to a decrease in inflammatory factors like iNOS, TNF-α, and IL-1β. nih.gov LA also directly binds to and inhibits iNOS protein. nih.gov

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target Pathway/Molecule | Effect | Reference |

|---|---|---|---|

| CYY054c | NF-κB | Inhibits LPS-induced expression, reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and iNOS. | nih.gov |

| HSR1101 | MAPKs/NF-κB | Inhibits phosphorylation of ERK1/2, JNK, p38 MAPK; suppresses pro-inflammatory mediators; reverses LPS-suppressed IL-10. | mdpi.com |

Anti-Cancer Activity and Molecular Mechanisms of Action

This compound and its derivatives exhibit broad-spectrum anticancer activity through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, interaction with DNA and microtubules, and modulation of oncogenic signaling pathways. nih.govsemanticscholar.orgontosight.ai

Inhibition of Cancer Cell Proliferation

A primary mechanism of the anti-cancer effect of this compound derivatives is the inhibition of cancer cell proliferation. researchgate.net For instance, a series of 3-acyl isoquinolin-1(2H)-ones were identified as anti-tumor agents, with compound 4f showing potent activity against the MCF-7 breast cancer cell line. plos.org This compound reduced the viability of both MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. plos.org Similarly, isoquinoline-based compounds have demonstrated significant cytotoxicity against human lung cancer cell lines. researchgate.net

The natural product lycobetaine, an isoquinoline alkaloid, showed significant antiproliferative activity against the neuroendocrine prostate cancer (NEPC) cell line LASCPC-01. mdpi.com Structural optimization of lycobetaine led to the discovery of compound 46, which exhibited potent inhibitory activity against the same cell line with an IC50 value of 0.47 μM and displayed remarkable selectivity over the PC-3 prostate cancer cell line. mdpi.com

Furthermore, 9-O-substituted berberine (B55584) derivatives, which are isoquinoline alkaloids, have shown improved antiproliferative activities compared to the parent compound. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key strategies in cancer therapy. This compound derivatives have been shown to be effective in this regard. nih.govresearchgate.net

Compound 4f, a 3-acyl isoquinolin-1(2H)-one, was found to induce apoptosis in breast cancer cells. plos.org This was evidenced by the up-regulation of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and activation of cleaved-caspases 3, 7, and 9, as well as cleaved-PARP. plos.org This compound also induced cell cycle arrest at the G2 phase, associated with the suppressed expression of the CDK1 protein. plos.org Another derivative, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, induced significant cytotoxicity in various human tumor cell lines and was shown to cause cell cycle arrest at the G2/M phase in lung cancer cell lines (A549). researchgate.net

Similarly, the isoquinoline alkaloid berberine and its derivatives induce apoptosis in tumor cells by modulating the activity of several pro-apoptotic and anti-apoptotic genes. nih.gov Further studies on berberine derivatives showed they arrested HL-60 cells in the G2/M and S phases of the cell cycle. nih.gov The isoquinoline derivative compound 46, derived from lycobetaine, was also found to effectively induce G1 cell cycle arrest and apoptosis in a dose-dependent manner in the LASCPC-01 cell line. mdpi.com

Interaction with DNA and Microtubule Dynamics

Some isoquinoline alkaloids exert their anticancer effects by interacting with DNA or disrupting microtubule dynamics. nih.gov The binding of these compounds to DNA can alter its interaction with proteins involved in replication, repair, or transcription. semanticscholar.org

Several isoquinoline alkaloids have been identified as microtubule targeting agents. nih.gov They can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis. nih.govtandfonline.com For example, sanguinarine (B192314) causes microtubule depolymerization, while noscapine (B1679977) and chelidonine (B1668607) disrupt microtubular structure and inhibit tubulin polymerization. nih.gov A series of isoquinoline-based biaryls have been identified as a new scaffold for colchicine (B1669291) domain tubulin inhibitors, demonstrating high-potency tubulin inhibition. chemrxiv.org

Modulation of Oncogenic Signaling Pathways (e.g., IL-6/JAK2/STAT3)

The interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a crucial inflammatory pathway implicated in the development and progression of various cancers. nih.gov Over-activation of this pathway can promote tumor growth, proliferation, invasion, and migration. nih.govnih.gov

This compound derivatives have been shown to modulate this pathway. For example, azilsartan, an angiotensin II receptor blocker, was found to inhibit the expression of IL-6, JAK2, and STAT3 proteins in breast cancer cells, contributing to its anti-proliferative and anti-migration activities. The suppressor of cytokine signaling 2 (SOCS2), a negative regulator of cytokine signaling, has been shown to inhibit the IL-6/JAK2/STAT3 pathway in cervical cancer, acting as a tumor suppressor. rjeid.com In myoblasts, high concentrations of IL-6 lead to prolonged JAK2 activation. mdpi.com

Neuroprotective Effects and Applications in Neurological Disorders

Isoquinoline alkaloids and their derivatives have shown significant potential as neuroprotective agents, offering therapeutic possibilities for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ontosight.airesearchgate.net Their mechanisms of action are multifaceted and involve the inhibition of neuroinflammation, reduction of oxidative stress, and regulation of cellular processes like autophagy. mdpi.com

One of the key neuroprotective mechanisms is the inhibition of inflammatory pathways in the brain. Isoquinoline alkaloids can regulate inflammatory responses by modulating signaling pathways such as the IRE1α/JNK/CHOP pathway. They have been shown to reduce neuroinflammatory markers associated with various neurological disorders.

Oxidative stress is another major contributor to neuronal damage in neurodegenerative diseases. Isoquinoline derivatives exhibit antioxidant properties that help mitigate this damage in neuronal cells. For instance, the alkaloid nuciferine (B1677029) can normalize the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), thereby protecting nerve cells from oxidative damage. mdpi.com Tetrandrine has also been shown to reduce oxidative stress and promote autophagy, exerting a neuroprotective effect. mdpi.com

Furthermore, isoquinoline alkaloids can exert neuroprotective effects by alleviating mitochondrial dysfunction and regulating autophagy, a cellular process for degrading and recycling damaged components. researchgate.netmdpi.com They can also inhibit intracellular calcium overload and promote the proliferation of vascular endothelial cells, as well as neuronal repair and regeneration. mdpi.com

Table 2: Neuroprotective Mechanisms of Isoquinoline Derivatives

| Derivative/Alkaloid | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| General Isoquinoline Alkaloids | Inhibition of inflammatory pathways (e.g., IRE1α/JNK/CHOP) | Reduce neuroinflammation. | |

| Nuciferine | Antioxidant activity | Normalizes antioxidant enzyme levels, protecting against oxidative damage. | mdpi.com |

| Tetrandrine | Antioxidant and autophagy regulation | Reduces oxidative stress and promotes autophagy. | mdpi.com |

Antimicrobial Efficacy

Derivatives of this compound have demonstrated a range of antimicrobial activities, showing potential against various bacteria, fungi, and viruses.

Antibacterial Spectrum and Modes of Action

Substituted isoquinoline derivatives have been identified as possessing significant antibacterial properties. Research into 1-styryl- and 1-phenylethyl-isoquinolinium salts, which are related to the isoquinoline core structure, has shown activity against both Gram-positive and Gram-negative bacteria. The mode of action for these compounds is believed to involve the disruption of bacterial cell membranes. The positive charge on the quaternary nitrogen atom of the isoquinolinium ring is thought to facilitate an electrostatic interaction with the negatively charged components of the bacterial cell surface, leading to membrane damage and cell death.

Furthermore, studies on novel isoquinoline alkaloids have revealed their efficacy against various bacterial strains. For instance, certain derivatives have shown notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this is suggested to be the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Target Bacteria | Noted Activity/Mechanism |

|---|---|---|

| 1-Styryl-isoquinolinium Salts | Gram-positive & Gram-negative bacteria | Disruption of bacterial cell membrane integrity |

| 1-Phenylethyl-isoquinolinium Salts | Gram-positive & Gram-negative bacteria | Disruption of bacterial cell membrane integrity |

| Novel Isoquinoline Alkaloids | Staphylococcus aureus, MRSA | Inhibition of DNA gyrase and topoisomerase IV |

Antifungal Properties

The antifungal potential of this compound derivatives has been explored, revealing activity against several pathogenic fungi. Studies have shown that certain synthetic isoquinoline compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The mechanism of action is often linked to the disruption of fungal cell wall synthesis or the integrity of the cell membrane. For example, some derivatives interfere with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, cell lysis.

Table 2: Antifungal Properties of this compound Derivatives

| Derivative Type | Target Fungi | Proposed Mechanism of Action |

|---|---|---|

| Synthetic Isoquinolines | Candida albicans | Disruption of ergosterol biosynthesis, leading to cell membrane damage. |

| Substituted Isoquinolines | Aspergillus fumigatus | Inhibition of cell wall synthesis. |

Antiviral Activities

Research has also extended into the antiviral properties of compounds containing the isoquinoline scaffold. Certain isoquinoline alkaloids have been investigated for their ability to inhibit the replication of various viruses. For example, some derivatives have shown inhibitory effects against the influenza virus by potentially blocking the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. Other related compounds have been studied for their activity against flaviviruses, such as the dengue and Zika viruses, by interfering with viral replication processes.

Enzyme Inhibition Studies

Derivatives of this compound are notable for their ability to inhibit specific enzymes, a characteristic that underpins many of their pharmacological effects.

Protein Tyrosine Phosphatase Inhibition (e.g., CD45)

This compound derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), a group of enzymes that play a critical role in cellular signaling pathways. One important PTP is CD45, which is found on the surface of hematopoietic cells and is a key regulator of T-cell and B-cell antigen receptor signaling. Inhibition of CD45 can modulate immune responses. Specific this compound derivatives have been synthesized and evaluated for their ability to inhibit CD45. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing it from dephosphorylating its natural substrates. This activity is of significant interest for its potential immunomodulatory applications.

Table 3: Inhibition of Protein Tyrosine Phosphatase CD45 by this compound Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition |

|---|---|---|

| This compound Derivatives | CD45 Protein Tyrosine Phosphatase | Competitive inhibition at the enzyme's active site. |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation

Certain derivatives of the isoquinoline nucleus have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy used in the management of Alzheimer's disease. Research has demonstrated that some isoquinoline-based compounds can effectively inhibit both AChE and BChE. The inhibitory activity is often influenced by the nature and position of substituents on the isoquinoline ring, which affects how the molecule binds to the active site of the enzymes. Some derivatives show selectivity, inhibiting one type of cholinesterase more effectively than the other.

Table 4: Cholinesterase Inhibition by Isoquinoline Derivatives

| Derivative Type | Target Enzyme(s) | Significance of Inhibition |

|---|---|---|

| Substituted Isoquinolines | Acetylcholinesterase (AChE) | Increases acetylcholine levels in the brain. |

| Substituted Isoquinolines | Butyrylcholinesterase (BChE) | Increases acetylcholine levels in the brain. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Styryl-isoquinolinium salts |

| 1-Phenylethyl-isoquinolinium salts |

| Acetylcholine |

Glycosidase Inhibition (e.g., α-Glucosidase)

Derivatives of the isoquinoline scaffold have emerged as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can delay carbohydrate digestion and reduce postprandial hyperglycemia, representing an important therapeutic strategy for managing type 2 diabetes. mdpi.com

A series of novel tetrahydro-isoquinoline derivatives has demonstrated significant inhibitory action against α-glucosidase. researchgate.net In one study, these derivatives, designated as compounds 5(a-d), exhibited IC50 values ranging from 9.95 to 19.25 nM. researchgate.net This potency was approximately one to three times greater than that of acarbose (B1664774), a commercially available α-glucosidase inhibitor, which had an IC50 of 23.07 nM under the same conditions. researchgate.net

Furthermore, a study of indolo[1,2-b]isoquinoline derivatives identified a number of compounds with substantial α-glucosidase inhibitory effects. mdpi.com These derivatives showed IC50 values between 3.44 µM and 41.24 µM, which were significantly more potent than the positive control, acarbose (IC50 value: 640.57 µM). mdpi.com Compound 11 from this series was the most powerful inhibitor, with an IC50 value of 3.44 µM, making it approximately 186 times stronger than acarbose. mdpi.com Kinetic studies revealed that the most potent compounds in this class act as reversible, mixed-type inhibitors. mdpi.com

Table 1: α-Glucosidase Inhibition by Isoquinoline Derivatives

| Derivative Class | Compound | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Tetrahydro-isoquinolines | 5(a-d) | 9.95 - 19.25 nM | Acarbose | 23.07 nM |

| Indolo[1,2-b]isoquinolines | 1-20 | 3.44 - 41.24 µM | Acarbose | 640.57 µM |

| Indolo[1,2-b]isoquinolines | 11 | 3.44 µM | Acarbose | 640.57 µM |

Kinase Inhibitory Profiles (e.g., IKK-β, HER2, EGFR)

Isoquinoline derivatives have been identified as inhibitors of several protein kinases, which are critical targets in cancer therapy. google.com Notably, they have shown activity against members of the epidermal growth factor receptor (EGFR) family, such as HER2 and EGFR, and have been investigated for their role in inflammatory pathways through IκB kinase (IKK) inhibition. nih.govnih.gov

Research into isoquinoline-tethered quinazoline (B50416) derivatives has led to the development of potent and selective HER2 inhibitors. nih.govrsc.org These compounds were designed to improve upon the limited cellular activity of previous inhibitors. nih.gov Several derivatives potently inhibited HER2 kinase activity, with some exceeding the potency of the established drug lapatinib (B449). nih.gov For instance, these derivatives demonstrated a 7- to 12-fold improvement in selectivity for HER2 over EGFR compared to lapatinib in kinase assays. nih.gov The isoquinoline moiety was found to be a key structural feature for this enhanced activity. nih.gov

While specific isoquinoline-6-ol derivatives targeting IKK-β are not extensively detailed, related isoquinoline structures have been investigated. For example, berberine, an isoquinoline alkaloid, has been shown to inhibit cyclooxygenase-2 (COX-2) transcriptional activity through the regulation of IKK and nuclear factor-kappa B (NF-κB). nih.gov A patent has also described 8-substituted isoquinoline derivatives as potential inhibitors of IKK activity for the treatment of inflammatory diseases and cancer. google.com

Table 2: Kinase Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives

| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Selectivity Ratio (EGFR/HER2) |

|---|---|---|---|

| 14a | 103 nM (Cell-based) | - | Comparable activity at 0.1 µM |

| 14f | - | - | High HER2 selectivity |

*Note: Specific IC50 values for 14a are from cell-based assays (SKBR3 for HER2, A431 for EGFR). Compound 14f was noted as a representative compound with potent inhibition of HER2 phosphorylation at the cellular level. nih.govrsc.org

Tubulin Polymerization Inhibition

A significant mechanism of anticancer activity for certain this compound derivatives is the inhibition of tubulin polymerization. researchgate.netnih.gov This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Studies on 5,6-dihydroindolo[2,1-alpha]isoquinolines revealed that derivatives with hydroxyl groups are active inhibitors of tubulin polymerization. nih.gov These compounds are thought to bind to the colchicine-binding site on tubulin. nih.gov The most active compounds identified were the (+)-isomers of 6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (compound 6b) and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (compound 6c). nih.gov Compound 6c, in particular, showed an IC50 value of 3.1 µM, which is comparable to that of colchicine (2.1 µM). nih.gov These active hydroxy derivatives were able to displace 40-70% of radiolabeled colchicine from its tubulin binding site, supporting this mechanism of action. nih.gov

Table 3: Tubulin Polymerization Inhibition by Dihydroindolo[2,1-alpha]isoquinoline Derivatives

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| (+)-6b | Tubulin Polymerization | 11.0 ± 0.4 | Colchicine | 2.1 ± 0.1 |

| (+)-6c | Tubulin Polymerization | 3.1 ± 0.4 | Colchicine | 2.1 ± 0.1 |

Antioxidant Activity and Oxidative Stress Mitigation

Isoquinoline alkaloids, including derivatives of this compound, are recognized for their antioxidant properties and their ability to counteract oxidative stress. mdpi.comontosight.ai Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can mitigate oxidative damage are of significant therapeutic interest.

The antioxidant activity of isoquinoline alkaloids has been demonstrated in various assays. ontosight.ai For example, extracts from Fumaria schleicheri, which contain these alkaloids, have shown important antioxidant potential. ontosight.ai The mechanism of action often involves scavenging free radicals and reducing oxidative damage in cells. Some isoquinoline alkaloids have been shown to possess neuroprotective properties by inhibiting oxidative stress and mitochondrial dysfunction in neuronal cells.

Computational studies have also supported the role of this compound derivatives in combating oxidative stress. Docking studies have been performed using the crystal structure of an estrogen receptor in complex with 2-phenyl-1-[4-(2-piperidin-1-YL-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinolin-6-ol to investigate the antioxidant mechanisms of other molecules, highlighting the relevance of this scaffold in oxidative stress-related research. tandfonline.com

Modulation of Receptor Systems

Derivatives of this compound interact with various receptor systems, demonstrating activities as modulators of estrogen receptors and as antagonists of orexin (B13118510) receptors. This versatility underscores the importance of the isoquinoline scaffold in developing targeted therapies.

Estrogen Receptor Modulatory Activity (ERα, ERβ)

The tetrahydroisoquinoline (THIQ) framework, a reduced form of the isoquinoline core, is a valuable scaffold for creating selective estrogen receptor modulators (SERMs). uni-regensburg.de SERMs can function as either agonists or antagonists of estrogen receptors (ERα and ERβ) in a tissue-specific manner, making them useful for conditions like breast cancer and osteoporosis. dovepress.com

Research has focused on developing ERα-selective ligands based on the tetrahydroisoquinoline structure. researchgate.net One study identified a novel tetrahydroisoquinoline derivative, compound 29, which exhibited a binding affinity for ERα similar to a parent compound but with reduced agonist behavior in MCF-7 breast cancer cells. researchgate.net Another tetrahydroisoquinoline derivative was reported to have IC50 values of 285 nM and 421 nM for ERα and ERβ, respectively. googleapis.com The development of these compounds is driven by the need for safer alternatives to hormone replacement therapy, with a focus on preventing or treating breast cancer. researchgate.net

Table 4: Estrogen Receptor Binding of a Tetrahydroisoquinoline Derivative

| Receptor | IC50 Value |

|---|---|

| ERα | 285 nM |

| ERβ | 421 nM |

Orexin Receptor Antagonism

The orexin system, comprising neuropeptides and their receptors (OX1R and OX2R), is a key regulator of the sleep-wake cycle. nih.govrevistapsiquiatria.pt Antagonists of these receptors have been developed as treatments for insomnia. nih.govrevistapsiquiatria.pt The tetrahydroisoquinoline scaffold is a core structural element in some of these antagonists. nih.gov

Almorexant (B167863), a dual orexin receptor antagonist, features a tetrahydroisoquinoline core and was one of the early molecules in this class to be studied for insomnia. nih.govchimia.ch Although its development was halted, it demonstrated the therapeutic potential of targeting orexin receptors. nih.gov The discovery of almorexant and other related compounds has highlighted the utility of the isoquinoline framework in designing molecules that can cross the blood-brain barrier and modulate central nervous system targets for the treatment of sleep disorders. nih.govchimia.ch

Opioid Receptor Modulation (MOR, KOR, DOR)

Derivatives of this compound have been investigated for their ability to modulate the activity of the three major opioid receptor subtypes: mu (MOR), kappa (KOR), and delta (DOR). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in pain perception, reward, and other physiological processes. nih.gov The interaction of this compound derivatives with these receptors can range from antagonism to partial or full agonism, often with varying degrees of selectivity.

Research into naltrexone (B1662487), a known opioid antagonist, has led to the synthesis of derivatives where the C6 position is modified with various heteroaromatic structures, including those derived from isoquinoline. These modifications have been shown to significantly alter the pharmacological profile of the parent molecule. For instance, the introduction of certain heteroaromatic substituents can switch the selectivity of the ligand from being MOR-selective to having a dual MOR/KOR profile. nih.gov

In vitro studies using radioligand binding assays are commonly employed to determine the affinity of these compounds for the different opioid receptors. nih.gov The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating a higher affinity. Functional assays, such as the [³⁵S]GTPγS binding assay, are then used to characterize the nature of the interaction, determining whether a compound acts as an agonist, antagonist, or partial agonist, and its efficacy (Emax). nih.govnih.gov

For example, a series of 14-heteroaromatic substituted naltrexone derivatives were synthesized and evaluated. nih.gov Among these, compounds with specific nitrogen-containing heteroaromatic rings showed high affinity for the MOR. nih.gov The position of the nitrogen atom within the heteroaromatic ring was found to be critical for MOR binding affinity and selectivity over KOR and DOR. nih.gov

Furthermore, the stereochemistry of the linkage at position 6 of the morphinan (B1239233) scaffold can influence the potency and efficacy of these derivatives at the MOR. A change from a β- to an α-configuration can lead to a significant reduction in potency and efficacy without a major change in binding affinity. nih.gov Some indolylacetamidonaltrexamine derivatives, which can be considered complex isoquinoline-related structures, have been shown to bind with subnanomolar affinity to the MOR. nih.gov

The following table summarizes the opioid receptor binding affinities for selected isoquinoline-related derivatives.

| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Reference |

| Compound 10 | 0.36 ± 0.03 | - | - | nih.gov |

| INTA | 0.29 ± 0.04 | - | - | nih.gov |

| Compound 2 | - | - | - | nih.gov |

| Compound 3 | - | - | - | nih.gov |

| Compound 8 | - | - | - | nih.gov |

| Compound 10 (dual) | - | - | - | nih.gov |

| Compound 11 | - | - | - | nih.gov |

| Compound 19 | - | - | - | nih.gov |

Note: Specific Ki values for all compounds across all receptors were not consistently available in the cited literature. INTA is included for comparison.

Adenosine (B11128) Receptor Interactions

The adenosine receptors, another family of GPCRs, are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological processes, making them attractive therapeutic targets. cam.ac.uk Isoquinoline derivatives have been explored as potential ligands for these receptors, with a particular focus on the A3 subtype.

A series of 3-(2-pyridinyl)isoquinoline derivatives were synthesized and evaluated for their affinity at the human adenosine A3 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that substitution at the 1-position of the isoquinoline ring is crucial for affinity. Specifically, a phenyl group attached via a spacer that allows for conjugation increases the adenosine A3 receptor affinity. nih.gov This led to the development of compounds like VUF8505, which showed moderate potency and selectivity for the human A3 receptor. nih.gov

Further research on isoquinoline and quinazoline urea (B33335) derivatives identified potent antagonists for the human adenosine A3 receptor. nih.gov SAR analysis indicated that a phenyl or heteroaryl substituent at the 3-position of the isoquinoline ring enhances A3 receptor affinity compared to unsubstituted or aliphatic derivatives. nih.gov By combining optimal substituents, a highly potent and selective human adenosine A3 receptor antagonist, VUF5574, was developed with a Ki value of 4 nM. nih.gov

More recently, (benzimidazolyl)isoquinolinols have been investigated as potential tools for studying the adenosine A1 receptor. rsc.org While initial studies on related (benzimidazolyl)isoquinolines reported high affinity for the A1 receptor, subsequent research on the this compound derivatives showed limited binding. rsc.org

The following table presents the binding affinities of selected isoquinoline derivatives at adenosine receptors.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| VUF8501 | hA3 | 740 | nih.gov |

| VUF8505 | hA3 | 310 | nih.gov |

| VUF5574 | hA3 | 4 | nih.gov |

| 1-(1H-1,3-benzodiazol-2-yl)this compound (17) | hA1 | >10,000 | rsc.org |

| 3-(6-methyl-1H-1,3-benzodiazol-2-yl)this compound (37) | hA1 | >10,000 | rsc.org |

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Substituents on Isoquinolin-6-ol Core Pharmacological Activity

The pharmacological profile of this compound derivatives can be precisely tuned by the strategic placement of different substituents on the isoquinoline (B145761) ring system. nih.gov These modifications can alter the molecule's electronic properties, size, shape, and ability to interact with biological targets. researchgate.net